molecular formula C11H4ClF3N2 B2605155 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 2580204-33-5

2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No. B2605155
CAS RN: 2580204-33-5
M. Wt: 256.61
InChI Key: KRJNNNDBWSCOFT-UHFFFAOYSA-N
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Description

“2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile” is a chemical compound with the CAS Number: 2580204-33-5 . It has a molecular weight of 256.61 and its IUPAC name is 2-chloro-4-(trifluoromethyl)quinoline-3-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H4ClF3N2/c12-10-7(5-16)9(11(13,14)15)6-3-1-2-4-8(6)17-10/h1-4H . This code provides a specific representation of the molecule’s structure.

It is stored at a temperature of 4 degrees Celsius . The molecular formula is C10H5ClF3N .

Scientific Research Applications

Photovoltaic Applications

Quinoline derivatives, including those related to 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile, have been investigated for their photovoltaic properties. Studies demonstrate that films of quinoline derivatives exhibit photovoltaic behavior when deployed in heterojunction diodes, indicating their potential in organic–inorganic photodiode fabrication. These compounds contribute to the development of photodiodes with improved diode parameters, including photoconductivity sensitivity and rectification behavior under both dark and illumination conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Novel quinoline derivatives have shown efficacy as green corrosion inhibitors for mild steel in acidic mediums. These compounds, closely related to 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile, demonstrate high inhibition efficiency through adsorption onto the metal surface, suggesting their utility in protecting metals against corrosion. The effectiveness of these inhibitors is attributed to their structural features and their ability to form a protective layer on the metal surface (Singh, Srivastava, & Quraishi, 2016).

Spectroscopic Analysis and Chemical Characterization

Quinoline derivatives, including those structurally similar to 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile, have been the subject of spectroscopic analysis to determine their molecular structure, electronic interactions, and chemical reactivity. DFT and TD-DFT/PCM calculations offer insights into the molecular structure, spectroscopic characterization, and NLO (Non-Linear Optical) properties of these compounds. This analytical approach aids in understanding the compounds' potential biological activities and corrosion inhibition capabilities, facilitating their application in various chemical and pharmaceutical industries (Wazzan, Al-Qurashi, & Faidallah, 2016).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF3N2/c12-10-7(5-16)9(11(13,14)15)6-3-1-2-4-8(6)17-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJNNNDBWSCOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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